2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid
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Overview
Description
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C11H10ClF3O3 |
---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10ClF3O3/c1-10(2,9(16)17)18-6-3-4-8(12)7(5-6)11(13,14)15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
CLKVBKAIADRHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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